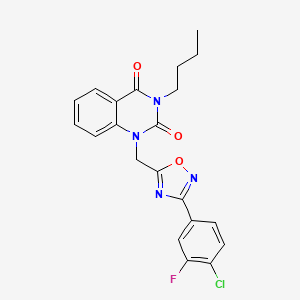

3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-butyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-15(22)16(23)11-13/h4-9,11H,2-3,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGXTCLFXVRWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-butyl-1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups:

- Quinazoline core

- Oxadiazole moiety

- Chloro and fluorophenyl substituents

This structural diversity is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (μM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Quinazoline Derivative A | 7.4 | MCF-7 (breast cancer) | |

| Quinazoline Derivative B | 12.19 | PC-3 (prostate cancer) | |

| Target Compound (Proposed) | TBD | TBD | TBD |

In vitro studies on similar compounds have indicated that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the oxadiazole group is particularly noted for its role in increasing bioactivity.

Antimicrobial Activity

The antimicrobial efficacy of related quinazoline and oxadiazole derivatives has also been explored. For example, studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

These findings suggest that the target compound may exhibit similar antimicrobial properties due to its structural components.

Case Studies

- Study on Anticancer Effects : A study involving a series of quinazoline derivatives highlighted their ability to induce apoptosis in cancer cells. The compound's structure was modified to enhance interaction with cellular targets, leading to improved anticancer activity.

- Antimicrobial Testing : A comparative analysis of various oxadiazole derivatives showed that those with halogen substitutions had enhanced antibacterial activity against resistant strains of bacteria.

The proposed mechanisms by which quinazoline and oxadiazole derivatives exert their biological effects include:

- Inhibition of DNA synthesis : Many quinazoline derivatives interfere with DNA replication in cancer cells.

- Disruption of cell membrane integrity : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Quinazolinone-Based Pesticides

Quinazoline-2,4-dione derivatives are established in agrochemical applications. Key analogs include:

Key Findings :

- The target compound replaces the triazole ring in quinconazole/fluquinconazole with an oxadiazole group, which may alter electron distribution and steric interactions at the binding site.

- The 4-chloro-3-fluorophenyl substituent introduces meta-fluorine, which could enhance lipid solubility and membrane penetration compared to the ortho/para-dichloro configuration in quinconazole .

Comparison with Oxadiazole-Modified Quinazoline-2,4-diones

A structurally closer analog is 3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207020-14-1) :

Key Findings :

- The 3-bromo-4-fluorophenyl group in the analog introduces a heavier halogen (Br) at the meta position, which may enhance steric bulk and electron-withdrawing effects, whereas the target compound’s 4-chloro-3-fluorophenyl group balances electronegativity with a smaller halogen (Cl).

Q & A

Basic: What synthetic strategies are effective for constructing the quinazoline-2,4(1H,3H)-dione core in this compound?

Methodological Answer:

The quinazoline-dione core is typically synthesized via cyclization of anthranilic acid derivatives or through condensation reactions involving urea/thiourea. For example:

- Cyclization with Urea : Reacting 2-aminobenzoic acid derivatives with urea under acidic conditions (e.g., polyphosphoric acid) forms the dione ring. Microwave-assisted synthesis () can enhance reaction efficiency and yield.

- Coupling with Oxadiazole : The oxadiazole moiety is synthesized separately via cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃). Subsequent alkylation or nucleophilic substitution attaches the oxadiazole-methyl group to the quinazoline-dione core ().

- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling steps, followed by deprotection under mild acidic conditions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.